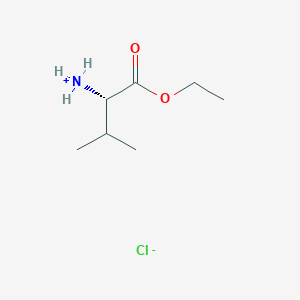

L-Valine ethyl ester hydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGVTLQEKCJXKF-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170082 | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-47-1 | |

| Record name | L-Valine, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Valine ethyl ester hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of L-Valine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound, a key amino acid derivative with significant applications in pharmaceuticals, nutritional supplements, and biochemical research.[1] The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

This compound is a white crystalline powder.[1][2] It is recognized for its role in enhancing protein synthesis and muscle recovery, which stems from its nature as a readily bioavailable form of the branched-chain amino acid L-valine.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.

A summary of its key physical and chemical identifiers is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1][3] |

| Molecular Weight | 181.66 g/mol | [2][3][4] |

| Appearance | White to almost white powder or crystals | [1][5] |

| Melting Point | 102-105 °C | [3][4][5] |

| Optical Rotation | [α]²⁰/D +6.5° to +6.7° (c=2 in H₂O) | [1][3][5] |

| CAS Number | 17609-47-1 | [1][3] |

| Solubility | Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are crucial for quality control and research purposes. The following sections outline standardized methodologies.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which the substance is completely molten are recorded as the melting range.

-

-

Purity Check: A sharp melting range close to the literature value (102-105 °C) indicates a high degree of purity.[3][4][5]

Determination of Solubility

Solubility data is essential for formulation development and for designing experiments in solution.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities are selected for testing, including water, ethanol, and dichloromethane.

-

Procedure (Qualitative):

-

To approximately 1 mL of the chosen solvent in a test tube, a small amount (a few milligrams) of this compound is added.

-

The mixture is agitated vigorously.

-

If the solid dissolves completely, the substance is considered soluble. If it does not, the process is repeated with gentle heating.

-

-

Procedure (Quantitative):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after creating a calibration curve with known standards.

-

Applications in Research and Development

This compound serves as a vital building block in the synthesis of peptides and has been explored in the development of advanced drug delivery systems.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized in peptide synthesis.[3][5] The ester group protects the C-terminus of the valine residue, while the hydrochloride salt improves its handling and solubility. The general workflow for incorporating an amino acid like L-Valine into a growing peptide chain via SPPS is depicted below. In this process, the ethyl ester would typically be saponified to the free acid before activation and coupling.

Component of Nanomicelle Drug Delivery Systems

Recent research has focused on utilizing L-Valine to modify nanocarriers for targeted drug delivery. L-Valine can be conjugated to phospholipids like DSPE-PEG2000 to create nanomicelles that can enhance drug permeation across biological barriers.

References

An In-depth Technical Guide to L-Valine Ethyl Ester Hydrochloride (CAS: 17609-47-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valine ethyl ester hydrochloride (CAS: 17609-47-1) is a chemically modified derivative of the essential branched-chain amino acid L-valine. The esterification of the carboxylic acid moiety and the formation of a hydrochloride salt enhance its stability and solubility, making it a valuable building block in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, applications, relevant experimental protocols, and its potential role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.

| Property | Value | References |

| CAS Number | 17609-47-1 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [2][3] |

| Molecular Weight | 181.66 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 102-105 °C | [4] |

| Optical Rotation | [α]²⁰/D +6.0° to +8.0° (c=2 in H₂O) | [6] |

| Solubility | Soluble in water and alcohol.[1] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] | |

| Purity | ≥98% | [2][6] |

Applications in Research and Development

This compound is a versatile intermediate with several key applications:

-

Peptide Synthesis: It serves as a crucial building block in both solid-phase and solution-phase peptide synthesis. The ethyl ester protects the C-terminus of the valine residue, allowing for the controlled formation of peptide bonds at the N-terminus.[4]

-

Pharmaceutical Intermediate: This compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders.[2]

-

Nutraceuticals and Supplements: Due to the essential nature of L-valine in muscle metabolism and protein synthesis, its ethyl ester derivative is used in the formulation of nutritional supplements.[1][2]

-

Biochemical Research: It is employed in metabolic studies to investigate protein synthesis and other biochemical pathways.[1][2]

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling

This protocol outlines a general procedure for coupling this compound with an N-protected amino acid.

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Coupling agent (e.g., DCC, HBTU)

-

Base (e.g., Triethylamine, DIEA)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the base (2 equivalents) to neutralize the hydrochloride and liberate the free amine.

-

In a separate flask, dissolve the N-protected amino acid (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.

-

Slowly add the solution of the activated N-protected amino acid to the L-Valine ethyl ester solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography.

Workflow for Solution-Phase Peptide Coupling:

General Protocol for Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol describes the incorporation of a valine residue into a growing peptide chain on a solid support using its Fmoc-protected precursor, which would be synthesized from this compound.

Materials:

-

Fmoc-L-Valine-OH

-

Pre-loaded resin (e.g., Wang resin)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Coupling agent (e.g., HBTU)

-

Base (e.g., DIEA)

-

Solvents (DMF, DCM)

-

Washing solvents

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove the deprotection solution and by-products.

-

Coupling: a. Pre-activate Fmoc-L-Valine-OH (3 equivalents) with the coupling agent (3 equivalents) and base (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by HPLC.

Workflow for Solid-Phase Peptide Synthesis Cycle:

Potential Role in Cellular Signaling

While direct studies on the signaling effects of this compound are limited, the biological activity of its parent molecule, L-valine, is well-documented. L-valine, as a branched-chain amino acid (BCAA), is a known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

The proposed mechanism involves the intracellular conversion of this compound to L-valine, which then participates in the activation of mTORC1.

Logical Relationship between L-Valine and mTOR Pathway Activation:

Safety and Handling

This compound is intended for laboratory research use.[7] Standard laboratory safety precautions should be observed.

| Hazard Information | Handling and Storage | First Aid Measures |

| Not classified as hazardous under OSHA 29 CFR 1910.1200.[7] May cause eye, skin, and respiratory tract irritation.[8] The toxicological properties have not been fully investigated.[3][8] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Avoid dust formation and inhalation.[7] Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[7] Skin Contact: Wash off immediately with plenty of water.[7] Inhalation: Move to fresh air.[7] Ingestion: Clean mouth with water and drink plenty of water afterwards.[7] Seek medical attention if symptoms occur. |

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in peptide synthesis and pharmaceutical research. Its enhanced solubility and stability make it a preferred building block for the incorporation of valine residues. A thorough understanding of its properties, handling, and potential biological roles is essential for its effective and safe utilization in a research and development setting. Further investigation into its direct effects on cellular signaling pathways could unveil new applications in drug discovery and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. L-Valine, ethyl ester [webbook.nist.gov]

- 5. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

L-Valine Ethyl Ester Hydrochloride: A Technical Overview of its Molecular Weight

For Immediate Release – A comprehensive analysis of the molecular properties of L-Valine ethyl ester hydrochloride, a critical compound in biochemical and pharmaceutical research, confirms its molecular weight, supported by a detailed breakdown of its atomic composition. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing precise data for accurate experimental design and analysis.

This compound is an amino acid derivative widely utilized in peptide synthesis and as a building block in the development of novel therapeutic agents. An exact understanding of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, solution preparation, and analytical characterization.

Molecular Composition and Weight

The chemical formula for this compound is C₇H₁₆ClNO₂.[1][2][3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the calculated molecular weight is approximately 181.66 g/mol .[1][4][5]

The following table provides a detailed calculation of the molecular weight of this compound.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 181.66 |

Note: Standard atomic weights are based on IUPAC recommendations and may have slight variations depending on the source.[6]

Structural and Elemental Relationship

The arrangement and contribution of each element to the overall molecular weight can be visualized as a logical relationship. The central carbon backbone of the valine structure, the ethyl ester group, and the hydrochloride salt all contribute distinct elements that sum to the final molecular mass.

Caption: Elemental contribution to the total molecular weight.

References

- 1. Oxygen - Wikipedia [en.wikipedia.org]

- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Chlorine - Wikipedia [en.wikipedia.org]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

L-Valine Ethyl Ester Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Valine ethyl ester hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing known qualitative information and a detailed, generalized experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields.

Introduction

This compound is a derivative of the essential amino acid L-valine. It serves as a crucial building block in peptide synthesis and is utilized in the development of various pharmaceutical agents. Understanding its solubility in organic solvents is paramount for its application in synthesis, purification, and formulation processes. This guide outlines the available solubility information and provides a robust experimental framework for its quantitative determination.

Solubility of this compound

Qualitative Solubility Data

Based on available chemical literature and supplier specifications, this compound is qualitatively described as being soluble in a range of organic solvents. This information is summarized in the table below. It is important to note that these are not quantitative values and should be used as a preliminary guide for solvent selection.

| Organic Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Slightly Soluble[1] |

| Ethanol | Slightly Soluble[1] |

Experimental Protocol for Determining Quantitative Solubility

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the established "shake-flask" method, a gold standard for equilibrium solubility measurements.

Materials and Equipment

-

This compound: Purity ≥ 99%

-

Organic Solvents: HPLC grade or equivalent (e.g., methanol, ethanol, dichloromethane, chloroform, ethyl acetate, DMSO, acetone)

-

Analytical Balance: Readable to at least 0.1 mg

-

Vials: Glass, with solvent-resistant caps (e.g., 4 mL or 20 mL scintillation vials)

-

Constant Temperature Orbital Shaker/Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringes and Syringe Filters: Solvent-compatible, with a pore size of 0.22 µm or 0.45 µm

-

Volumetric Flasks and Pipettes: Calibrated, for accurate dilutions

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is recommended for accurate quantification.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary studies may be necessary to determine the optimal equilibration time for each solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same organic solvent.

-

Determine the concentration of the this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Relationships in Solubility Determination

The determination of solubility involves a series of logical steps and considerations to ensure accurate and reliable results. The following diagram outlines these relationships.

Logical flow of solubility determination.

Conclusion

References

A Technical Guide to the Melting Point of L-Valine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of L-Valine ethyl ester hydrochloride, a critical physicochemical parameter for its application in research and pharmaceutical development. This document outlines the reported melting point values, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

This compound is an important derivative of the essential amino acid L-valine. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral prodrugs and peptides[1]. Its physical properties, such as the melting point, are fundamental for identification, purity assessment, and formulation development.

Physicochemical Data of this compound

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The reported melting point of this compound is summarized in the table below.

| Parameter | Value | Source(s) |

| Melting Point | ~100 °C | Chem-Impex |

| 102-105 °C | Sigma-Aldrich[2], Thermo Scientific[3] | |

| Molecular Formula | C₇H₁₅NO₂·HCl | Chem-Impex |

| Molecular Weight | 181.66 g/mol | Sigma-Aldrich[2], Santa Cruz Biotechnology[4] |

| Appearance | White powder | Chem-Impex |

| CAS Number | 17609-47-1 | Sigma-Aldrich[2], Chem-Impex |

Experimental Protocol: Capillary Melting Point Determination

The following is a standardized protocol for determining the melting point of this compound using a modern digital capillary melting point apparatus. This method is widely adopted for its accuracy and reproducibility[4][5].

Materials and Equipment

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Sample Preparation

-

Sample Pulverization : Ensure the this compound sample is a fine, uniform powder. If necessary, gently grind the crystals using a mortar and pestle to achieve a consistent particle size[4].

-

Loading the Capillary Tube :

-

Press the open end of a capillary tube into the powdered sample on a clean, dry surface. A small amount of solid will be forced into the tube[6].

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

-

Alternatively, drop the tube, sealed-end down, through a long glass tube to promote tight packing.

-

Repeat until the sample is packed to a height of 2-3 mm[6]. An appropriate sample height is crucial for an accurate melting range[4].

-

Melting Point Measurement

-

Apparatus Setup : Turn on the digital melting point apparatus and allow it to stabilize[4][7].

-

Preliminary (Rapid) Determination :

-

Accurate Determination :

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary run.

-

Insert a new, freshly packed capillary tube.

-

Set the starting temperature to about 15-20 °C below the expected melting point[4].

-

Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block[6].

-

-

Observation and Recording :

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting)[6].

-

Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (completion of melting)[6].

-

The recorded range between these two temperatures is the melting point range. For a pure compound, this range should be narrow (typically 0.5-2 °C)[2].

-

-

Post-Measurement :

-

Turn off the apparatus and allow it to cool.

-

Properly dispose of the used capillary tube. Never reuse a capillary tube for a second measurement[4].

-

Visualized Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

Caption: Experimental workflow for determining the melting point.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 3. nsmn1.uh.edu [nsmn1.uh.edu]

- 4. Digital Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]

An In-depth Technical Guide to the Stability and Storage of L-Valine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Valine ethyl ester hydrochloride. Understanding the stability profile of this amino acid derivative is critical for its effective use in research, pharmaceutical development, and nutritional applications.[1] This document outlines the key factors influencing its stability, potential degradation pathways, and detailed methodologies for its analysis.

Overview of this compound

This compound is the ethyl ester of the essential amino acid L-valine, presented as a hydrochloride salt. Its chemical structure enhances its solubility and bioavailability, making it a valuable component in various applications.[1] It is commonly used as an intermediate in the synthesis of pharmaceuticals, such as antiviral medications, and as an ingredient in nutritional supplements designed to support muscle protein synthesis.[1][2]

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 17609-47-1 | [1] |

| Molecular Formula | C₇H₁₅NO₂ · HCl | [1] |

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approximately 102-105 °C | [3] |

| Solubility | Soluble in water | |

| Optical Rotation | [α]²⁰/D +6.5° to +8.5° (c=2 in H₂O) | [1] |

Stability Profile and Degradation Pathways

This compound is generally stable under recommended storage conditions. However, as an ester, it is susceptible to degradation through several pathways, primarily hydrolysis. The presence of the hydrochloride salt can influence its stability in different environments.

Hydrolytic Degradation

The most significant degradation pathway for this compound is the hydrolysis of the ester bond. This reaction can be catalyzed by both acid and base, yielding L-valine and ethanol.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the ester is hydrolyzed to L-valine and ethanol. The reaction is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester undergoes saponification to form the salt of L-valine and ethanol. This reaction is essentially irreversible.

Oxidative Degradation

While the valine side chain is relatively stable, the amino group can be susceptible to oxidation. Strong oxidizing agents should be avoided during handling and storage.

Thermal Degradation

Exposure to high temperatures can lead to decomposition. Thermal degradation may result in the release of gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Photodegradation

The effect of light on the stability of this compound is not extensively documented in publicly available literature. However, as a general precaution for pharmaceutical ingredients, photostability studies are recommended to assess any potential degradation upon exposure to light.

The primary degradation pathway, hydrolysis, can be visualized as follows:

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Many suppliers recommend refrigeration at 2-8°C.[1] | Minimizes the rate of potential degradation reactions, particularly hydrolysis. |

| Humidity | Keep in a tightly sealed container to protect from moisture. | The compound is hygroscopic and absorbed moisture can accelerate hydrolysis. |

| Light | Store in a light-resistant container. | Protects against potential photodegradation. |

| Incompatibilities | Avoid contact with strong oxidizing agents.[2][4] | Prevents oxidative degradation of the amino group. |

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies. The following sections outline the methodologies for these key experiments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.

An overview of the workflow for forced degradation studies is presented below:

4.1.1. Acid and Base Hydrolysis

-

Objective: To evaluate the stability of the compound in acidic and basic conditions.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.

-

Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

4.1.2. Oxidative Degradation

-

Objective: To assess the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a specified duration (e.g., 24 hours).

-

Withdraw samples at appropriate time intervals and quench the reaction if necessary.

-

Analyze the samples by HPLC.

-

4.1.3. Thermal Degradation

-

Objective: To investigate the effect of high temperature on the solid-state stability.

-

Protocol:

-

Place a known quantity of solid this compound in a controlled temperature oven (e.g., 70°C).

-

Expose the sample for a defined period (e.g., 7 days).

-

At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

-

4.1.4. Photostability

-

Objective: To determine the stability of the compound upon exposure to light.

-

Protocol:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.

-

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary of Stability Data

Hypothetical Forced Degradation Data:

| Stress Condition | Time | Assay of L-Valine Ethyl Ester HCl (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |

| 0.1 N HCl (60°C) | 24h | 95.2 | 3.1 (L-Valine) | - | 4.8 |

| 48h | 90.5 | 7.8 (L-Valine) | - | 9.5 | |

| 0.1 N NaOH (RT) | 8h | 88.3 | 10.2 (Na-Valinate) | - | 11.7 |

| 24h | 75.1 | 23.5 (Na-Valinate) | - | 24.9 | |

| 3% H₂O₂ (RT) | 24h | 98.1 | - | 1.2 | 1.9 |

| Thermal (70°C, solid) | 7 days | 99.5 | - | - | 0.5 |

| Photolytic (ICH Q1B) | - | 99.8 | - | - | 0.2 |

Conclusion

This compound is a relatively stable compound when stored under appropriate conditions. The primary degradation pathway is hydrolysis, which is accelerated by acidic and basic conditions. To ensure its quality and efficacy in research and product development, it is imperative to store the compound in a cool, dry, and light-protected environment and to handle it according to good laboratory practices. Comprehensive stability testing, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential to fully characterize its stability profile and ensure its suitability for its intended use.

References

An In-depth Technical Guide to the Synthesis of L-Valine Ethyl Ester Hydrochloride from L-Valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Valine ethyl ester hydrochloride from L-valine, a crucial intermediate in the production of various pharmaceuticals.[1] The primary method detailed is the Fischer esterification, a classic and widely used method for ester synthesis.[2][3][4][5] This guide will focus on two common approaches for this transformation: the use of ethanolic hydrogen chloride and the thionyl chloride method.

This compound is a key building block in organic synthesis, particularly in the development of antiviral and antihypertensive drugs.[6][7] Its synthesis is a fundamental process for researchers and professionals in the field of drug development.

Reaction Scheme

The overall reaction involves the esterification of the carboxylic acid group of L-valine with ethanol in the presence of an acid catalyst to yield the corresponding ethyl ester. The amino group is simultaneously protonated by the acid to form the hydrochloride salt.

General Reaction:

L-Valine + Ethanol --(Acid Catalyst)--> this compound

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below.

Method 1: Fischer Esterification using Ethanolic Hydrogen Chloride

This method involves bubbling dry hydrogen chloride gas through absolute ethanol to generate the acidic conditions necessary for esterification.

Procedure:

-

Preparation of Ethanolic HCl: In a round-bottom flask equipped with a gas inlet tube and a drying tube, cool 200 mL of absolute ethanol to 0°C using an ice bath.

-

Bubble dry hydrogen chloride gas through the cold ethanol until saturation is achieved.

-

Reaction: To the freshly prepared ethanolic HCl solution, add L-valine.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product by dissolving it in a minimal amount of warm absolute ethanol, followed by the slow addition of anhydrous diethyl ether at 4°C to induce precipitation.[8]

-

Filter the recrystallized product, wash with cold anhydrous diethyl ether, and dry under vacuum.[8]

Method 2: Thionyl Chloride-Mediated Esterification

This method utilizes thionyl chloride (SOCl₂) as a convenient in-situ source of HCl and as a dehydrating agent to drive the reaction to completion. The following protocol is adapted from the synthesis of L-Valine methyl ester hydrochloride.[6][7][9]

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a reflux condenser with a gas outlet to a trap, add absolute ethanol.

-

Cool the ethanol to between -10°C and -5°C using an ice-salt bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cold ethanol while maintaining the temperature below 0°C.

-

After the addition is complete, stir the mixture at this temperature for approximately 1 hour.

-

Addition of L-Valine: Add L-valine to the reaction mixture in portions, ensuring the temperature remains low.

-

Reaction: Gradually allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Heat the mixture to reflux (approximately 70-80°C) and maintain for 7-9 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

-

Work-up and Purification: After completion, cool the reaction mixture and remove the excess ethanol and thionyl chloride by vacuum distillation.

-

The resulting residue is then cooled to induce crystallization. The crude product is collected by vacuum filtration.

-

Recrystallize the solid from a mixture of absolute ethanol and diethyl ether to yield pure this compound as a white crystalline powder.[6][7][9]

Data Presentation

The following tables summarize the key quantitative data for the thionyl chloride-mediated synthesis, adapted for the ethyl ester.

| Reactant | Molar Ratio (relative to L-Valine) |

| L-Valine | 1.0 |

| Thionyl Chloride (SOCl₂) | 1.0 - 1.5 |

| Absolute Ethanol | 20 - 21 |

| Reaction Parameter | Value | Unit |

| Initial Temperature (SOCl₂ addition) | -10 to -5 | °C |

| Reflux Temperature | 70 - 80 | °C |

| Reaction Time (Reflux) | 7 - 9 | hours |

| Reported Yield Range (for methyl ester) | 60 - 65 | % |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis of this compound via the thionyl chloride method.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to laboratory safety protocols and may need to optimize these procedures for their specific equipment and scale of reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cerritos.edu [cerritos.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. scielo.br [scielo.br]

- 9. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

L-Valine Ethyl Ester Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, applications, and functional significance of L-Valine Ethyl Ester Hydrochloride as a pivotal amino acid derivative in scientific research and pharmaceutical development.

This compound is a chemically modified form of the essential branched-chain amino acid (BCAA) L-valine. This derivative, characterized by the esterification of the carboxylic acid group and the formation of a hydrochloride salt, exhibits enhanced solubility and bioavailability compared to its parent amino acid.[1][2] These properties make it a valuable building block in peptide synthesis, a key component in nutritional supplements, and a versatile intermediate in the pharmaceutical industry for the development of therapeutics targeting metabolic disorders and promoting muscle health.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The compound typically presents as a white to off-white crystalline powder.[1][2]

| Property | Value | Reference |

| CAS Number | 17609-47-1 | [1][3] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1][3] |

| Molecular Weight | 181.66 g/mol | [1] |

| Melting Point | 102-105 °C | |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in water and alcohol | [2] |

| Optical Rotation | [α]20/D +6.7° (c = 2 in H₂O) | |

| Purity | ≥ 99% (HPLC) | [3] |

Core Applications and Functions

The utility of this compound spans various scientific and industrial domains, primarily driven by its role as a protected and more soluble form of L-valine.

Peptide Synthesis

This compound is extensively used in solution-phase peptide synthesis. The ethyl ester group serves as a protecting group for the carboxylic acid functionality of L-valine, preventing its participation in the amide bond formation during the coupling of the amino group with the activated carboxyl group of another amino acid. The hydrochloride salt form enhances its stability and ease of handling during synthetic procedures.[2]

Pharmaceutical Intermediate and Prodrug Moiety

This amino acid derivative is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Notably, L-valine esters are employed as prodrug moieties to enhance the oral bioavailability of parent drug molecules.[4][5] The ester linkage is designed to be cleaved in vivo by esterases, releasing the active drug and L-valine. This strategy has been successfully applied to antiviral nucleoside analogues like acyclovir (to form valacyclovir) and ganciclovir (to form valganciclovir).[4][5]

Nutritional Supplementation

In the realm of sports nutrition and dietary supplements, this compound is utilized to leverage the benefits of L-valine, which include promoting protein synthesis and muscle recovery.[1][3] The esterified form is suggested to offer improved absorption and bioavailability over the free amino acid.[1][3]

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory method for the synthesis of this compound from L-valine and ethanol.

Materials:

-

L-Valine

-

Anhydrous Ethanol

-

Thionyl Chloride (SOCl₂) or Ethanolic Hydrogen Chloride

-

Diethyl Ether

-

Round Bottom Flask

-

Reflux Condenser

-

Magnetic Stirrer

-

Rotary Evaporator

-

Vacuum Desiccator

Procedure:

-

In a round bottom flask, suspend L-valine (1 equivalent) in anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Alternatively, ethanolic hydrogen chloride can be used.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

-

Recrystallize the crude solid from a minimal amount of hot absolute ethanol by the slow addition of diethyl ether.[6]

-

Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum desiccator.[6]

Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound.

Materials:

-

This compound

-

Boc-Alanine (Boc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization: Dissolve this compound (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA (1.1 equivalents) dropwise and stir for 30 minutes at 0°C to obtain the free base.

-

Activation: In a separate flask, dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C and add DCC (1.1 equivalents). Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: Filter the DCU precipitate and add the filtrate containing the activated Boc-Ala-OH to the solution of free L-Valine ethyl ester from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Filter the reaction mixture to remove any newly formed DCU. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be further purified by silica gel column chromatography.

Signaling Pathway Involvement: The mTOR Connection

While this compound itself is not a direct signaling molecule, its metabolic product, L-valine, plays a significant role in cellular signaling, particularly through the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.

L-valine, as a BCAA, contributes to the amino acid pool that activates mTOR complex 1 (mTORC1).[7] The activation of mTORC1 by amino acids is a crucial step in initiating protein synthesis. Although leucine is considered the most potent BCAA activator of mTORC1, valine also contributes to this signaling cascade.[7] This is particularly relevant in the context of muscle growth and recovery, where mTOR signaling is paramount.

Concluding Remarks

This compound stands as a testament to the power of chemical modification in enhancing the utility of fundamental biological molecules. Its improved physicochemical properties over L-valine have solidified its role as an indispensable tool for researchers in peptide chemistry and drug development. The ability to act as a protected amino acid in synthesis and as a prodrug moiety to improve therapeutic delivery underscores its versatility. A comprehensive understanding of its properties, synthetic methodologies, and biological implications is crucial for leveraging its full potential in advancing scientific discovery and therapeutic innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation of L-Valine Alkyl Ester Ibuprofenates by Bacterial Cultures [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of L-Valine Ethyl Ester Hydrochloride: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for L-Valine ethyl ester hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This document outlines the methodologies for acquiring this data and presents the spectral information in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for its identification and purity assessment.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The presence of the electron-withdrawing ester group and the positively charged ammonium group significantly affects the downfield shifts of nearby protons.

Below is a summary of the ¹H NMR spectral data. Please note that the exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a composite from available literature and spectral databases. The spectrum of the hydrochloride salt in DMSO-d₆ is available on SpectraBase[1]. A comparative spectrum illustrates the differences between the free base and the hydrochloride salt[2].

Table 1: ¹H NMR Spectroscopic Data for L-Valine Ethyl Ester and its Hydrochloride Salt

| Protons | L-Valine Ethyl Ester (Free Base) in CDCl₃¹ | This compound (Predicted in DMSO-d₆)² |

| -CH(NH₂)- | 3.23 ppm (d, J=5.1 Hz, 1H) | ~3.9 - 4.1 ppm (d, 1H) |

| -CH(CH₃)₂ | 1.98 ppm (dsept, J=6.9, 5.1 Hz, 1H) | ~2.1 - 2.3 ppm (m, 1H) |

| -CH(CH₃)₂ | 0.86 ppm (d, J=6.9 Hz, 3H), 0.93 ppm (d, J=6.9 Hz, 3H) | ~0.9 - 1.1 ppm (dd, 6H) |

| -O-CH₂-CH₃ | 4.14 ppm (dq, J=7.2, 2.4 Hz, 2H) | ~4.1 - 4.3 ppm (q, 2H) |

| -O-CH₂-CH₃ | 1.24 ppm (t, J=7.2 Hz, 3H) | ~1.2 - 1.4 ppm (t, 3H) |

| -NH₂ | 1.45 ppm (s, br, 2H) | - |

| -NH₃⁺ | - | ~8.4 - 8.7 ppm (s, br, 3H) |

¹Data for the free base is from a study on temperature-dependent intensity anomalies in amino acid esters[3]. ²Predicted chemical shifts for the hydrochloride salt are based on general principles of protonation effects on chemical shifts and comparison with similar compounds. The broad singlet for the -NH₃⁺ protons is characteristic of ammonium salts in DMSO-d₆.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the electronic environment of the carbon atoms.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C=O (Ester) | ~170 - 173 |

| -CH(NH₃⁺)- | ~58 - 61 |

| -O-CH₂-CH₃ | ~61 - 64 |

| -CH(CH₃)₂ | ~30 - 33 |

| -CH(CH₃)₂ | ~18 - 20 (diastereotopic) |

| -O-CH₂-CH₃ | ~13 - 15 |

Note: These are estimated values based on data from related compounds such as L-Valine and L-Valine methyl ester hydrochloride[4][5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the amine salt, the ester group, and the alkyl portions of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |

| -NH₃⁺ | N-H stretching (asymmetric and symmetric) | 3100 - 2800 (broad) |

| N-H bending (asymmetric) | ~1600 - 1575 | |

| N-H bending (symmetric) | ~1550 - 1500 | |

| C=O (Ester) | C=O stretching | ~1750 - 1730 |

| C-O (Ester) | C-O stretching | ~1250 - 1150 |

| C-H (Alkyl) | C-H stretching | ~2960 - 2850 |

| C-H bending | ~1470 - 1370 |

Note: These are typical ranges for the specified functional groups in a solid state (e.g., KBr pellet or ATR). The broadness of the N-H stretching band is a key feature of ammonium salts.

Experimental Protocols

The following sections detail the general methodologies for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of the N-H protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although referencing to the residual solvent peak is more common.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the sample spectrum.

Data Acquisition and Processing:

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for NMR and IR spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the chemical structure of this compound and its corresponding spectroscopic data.

Caption: Correlation of chemical structure with spectroscopic data.

References

L-Valine Ethyl Ester Hydrochloride: A Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of L-Valine ethyl ester hydrochloride in biochemical research. This compound, a derivative of the essential branched-chain amino acid L-valine, serves as a versatile tool in various scientific disciplines, primarily owing to its enhanced cell permeability and its role as a prodrug moiety. This document provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Biochemical Research

This compound is utilized in several key areas of biochemical and pharmaceutical research:

-

Prodrug Development: The primary application of L-valine esters is in the design of prodrugs to enhance the oral bioavailability of parent drug molecules with poor membrane permeability.[1] By masking polar functional groups, the lipophilicity of the drug is increased, facilitating its transport across the intestinal epithelium. The L-valine moiety is specifically chosen to target amino acid and peptide transporters, such as Peptide Transporter 1 (PEPT1), which are highly expressed in the intestine.[1][2][3]

-

Peptide Synthesis: As a protected form of L-valine, its ethyl ester hydrochloride salt is a valuable building block in solid-phase and solution-phase peptide synthesis.[4][5] The ester group protects the carboxylic acid moiety, preventing unwanted side reactions during peptide bond formation.

-

Cell Culture and Metabolic Studies: L-Valine and its derivatives are essential components of cell culture media, supporting cell growth and proliferation. While L-valine itself is known to activate the mTOR signaling pathway, a key regulator of protein synthesis and cell growth, its ethyl ester is studied for its potential to modulate intracellular amino acid concentrations and their downstream metabolic effects.[6]

-

Nutritional Research: In sports nutrition and clinical nutrition research, this compound is investigated for its potential to enhance protein synthesis and muscle recovery, attributed to its improved absorption and bioavailability compared to free-form L-valine.[4]

Quantitative Data

The following tables summarize key quantitative data related to the biochemical applications of L-valine esters.

Table 1: Interaction of L-Valine Esters with Peptide Transporters

| Compound | Transporter | K_i_ (mM) | Species | Experimental System |

| L-Valine methyl ester | rPEPT1 | 3.6 | Rat | Stable transfectants |

| L-Valine methyl ester | rPEPT2 | 0.83 | Rat | Stable transfectants |

| Valacyclovir (L-valyl ester of acyclovir) | rPEPT1 | 2.7 | Rat | Stable transfectants |

| Valacyclovir (L-valyl ester of acyclovir) | rPEPT2 | 0.22 | Rat | Stable transfectants |

K_i_ (inhibition constant) values indicate the concentration of the compound required to produce half-maximum inhibition of the transporter-mediated uptake of a radiolabeled substrate. A lower K_i_ value signifies a higher affinity for the transporter.[2]

Table 2: Pharmacokinetic Parameters of L-Valine Ester Prodrugs

| Prodrug | Parent Drug | Fold Increase in Permeability (Caco-2 cells) | Oral Bioavailability (%) | Species |

| L-Valine-acyclovir | Acyclovir | ~7-fold | Not specified | Human (in vitro) |

| LVV-5'-(L)-valine prodrug (R1518) | Levovirin (LVV) | 48-fold | Not specified | Human (in vitro) |

| Valcyclopropavir | Cyclopropavir | Not applicable | 95% | Mouse |

This table highlights the significant improvement in drug delivery achieved by utilizing L-valine esters as prodrug moieties.[7]

Experimental Protocols

Caco-2 Cell Permeability Assay for Amino Acid Ester Prodrugs

This protocol is adapted from standard methods for assessing the intestinal permeability of drug candidates and can be used to evaluate the transport of this compound or its prodrug conjugates.[8][9][10]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.

Materials:

-

Caco-2 cells (passage number 25-40)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer (pH 6.5 for apical side, pH 7.4 for basolateral side)

-

Test compound (this compound or its conjugate) stock solution (e.g., 10 mM in DMSO)

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS or HPLC for sample analysis

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Sub-culture the cells every 7 days.

-

Seed the Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >200 Ω·cm² to indicate a confluent and intact monolayer.[10]

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

-

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

-

Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL for a 12-well plate).

-

Prepare the dosing solution by diluting the test compound stock solution in the apical (donor) transport buffer to the desired final concentration (e.g., 10 µM).

-

Remove the buffer from the apical compartment and add the dosing solution (e.g., 0.4 mL for a 12-well plate).

-

Incubate the plate at 37°C on an orbital shaker (50 rpm) for a defined period (e.g., 60 or 120 minutes).

-

At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

To assess active efflux, perform the transport experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

-

-

Sample Analysis:

-

Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS or HPLC method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the drug across the cells (mol/s)

-

A is the surface area of the filter membrane (cm²)

-

C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)

-

-

Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.

-

Signaling Pathways and Experimental Workflows

L-Valine and the mTOR Signaling Pathway

L-valine, the parent amino acid of this compound, is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and protein synthesis.[6] After cellular uptake and intracellular hydrolysis of the ethyl ester, this compound is expected to exert similar effects on the mTOR pathway as L-valine. The activation of mTOR by amino acids is a complex process that leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.[11]

Caption: Simplified mTOR signaling pathway activated by L-valine.

Experimental Workflow for Prodrug Transport via PEPT1

The use of this compound as a prodrug moiety leverages the activity of intestinal peptide transporters like PEPT1 to enhance drug absorption. The following diagram illustrates a typical experimental workflow to investigate this mechanism.

Caption: Workflow for evaluating PEPT1-mediated transport of a prodrug.

Conclusion

This compound is a valuable and versatile compound in the toolkit of researchers in biochemistry and drug development. Its primary and most well-documented application is as a prodrug moiety to enhance the oral bioavailability of poorly permeable drugs by targeting intestinal amino acid and peptide transporters. Furthermore, its role as a protected amino acid in peptide synthesis and as a tool to study cellular metabolism and protein synthesis pathways underscores its importance in a variety of research contexts. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.

References

- 1. [PDF] Role of peptide transporter PEPT1 in the intestinal absorption and pharmacokinetics of the amino acid ester prodrug valacyclover | Semantic Scholar [semanticscholar.org]

- 2. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. L -Valine ethyl ester 99 17609-47-1 [sigmaaldrich.com]

- 6. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of levovirin prodrugs in the human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Valine Ethyl Ester Hydrochloride in Unraveling Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-valine, an essential branched-chain amino acid (BCAA), plays a pivotal role in cellular metabolism, extending beyond its fundamental function in protein synthesis to influence key signaling networks that govern cell growth, proliferation, and energy homeostasis. The use of L-valine derivatives, such as L-Valine ethyl ester hydrochloride, and their stable isotope-labeled counterparts, has become an indispensable tool for researchers delving into the complexities of metabolic pathways. This technical guide provides a comprehensive overview of the application of this compound and its isotopic analogs in metabolic research, with a focus on stable isotope tracing methodologies, quantitative data analysis, and the elucidation of signaling cascades, particularly the mTOR pathway. Detailed experimental protocols and data visualization are provided to equip researchers with the necessary knowledge to effectively utilize these compounds in their studies.

Introduction: The Significance of L-Valine in Metabolic Research

L-valine is not merely a building block for proteins; it is an active participant in a multitude of cellular processes. As a BCAA, its catabolism contributes to the tricarboxylic acid (TCA) cycle, providing energy and biosynthetic precursors.[1] Dysregulation of BCAA metabolism has been implicated in various pathological conditions, including metabolic syndrome, diabetes, and cancer, making the study of L-valine's metabolic fate a critical area of research.[2][3]

This compound is a derivative of L-valine that offers enhanced bioavailability and is utilized in biochemical research to study protein synthesis and metabolic pathways.[4] In the context of metabolic studies, the use of stable isotope-labeled L-valine (e.g., ¹³C-L-valine) is particularly powerful. By introducing these "heavy" amino acids into cellular systems, researchers can trace the path of carbon and nitrogen atoms through various metabolic networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This approach, known as stable isotope tracing or metabolic flux analysis, provides a dynamic view of cellular metabolism that is unattainable through static measurements of metabolite concentrations alone.

Core Applications in Metabolic Pathway Studies

The application of this compound and its isotopically labeled forms in metabolic research is multifaceted:

-

Metabolic Flux Analysis (MFA): Tracing the incorporation of stable isotopes from L-valine into downstream metabolites allows for the quantification of the rate of metabolic reactions (fluxes) through pathways like the TCA cycle.[6]

-

Elucidation of Biosynthetic Pathways: Researchers can identify the contribution of L-valine to the synthesis of other molecules, such as other amino acids or lipids.

-

Understanding Disease Metabolism: By comparing the metabolic fate of L-valine in healthy versus diseased cells (e.g., cancer cells), scientists can uncover metabolic reprogramming and identify potential therapeutic targets.

-

Drug Discovery and Development: The effect of novel drug candidates on L-valine metabolism can be assessed to understand their mechanism of action and potential off-target effects.[7]

-

Signal Transduction Studies: L-valine and other amino acids are potent activators of key signaling hubs like the mechanistic target of rapamycin complex 1 (mTORC1), which regulates cell growth and proliferation.[8][9]

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of L-valine supplementation on cellular metabolism and signaling.

Table 1: Effect of L-Valine Supplementation on Intracellular Metabolite Concentrations

| Metabolite | Control (Relative Abundance) | L-Valine Supplementation (Relative Abundance) | Fold Change | p-value |

| α-Ketoglutarate | 1.00 ± 0.12 | 1.45 ± 0.18 | 1.45 | < 0.05 |

| Succinate | 1.00 ± 0.09 | 1.62 ± 0.21 | 1.62 | < 0.05 |

| Malate | 1.00 ± 0.15 | 1.38 ± 0.19 | 1.38 | < 0.05 |

| Citrate | 1.00 ± 0.11 | 1.25 ± 0.14 | 1.25 | > 0.05 |

| 3-Hydroxyisobutyrate (3-HIB) | 1.00 ± 0.20 | 3.50 ± 0.45 | 3.50 | < 0.01 |

Data are presented as mean ± standard deviation and are representative of typical findings in metabolomics studies. Actual values will vary depending on the experimental system.

Table 2: Effect of L-Valine on mTORC1 Signaling Pathway Phosphorylation

| Protein | Control (Relative Phosphorylation) | L-Valine Stimulation (Relative Phosphorylation) | Fold Change | p-value |

| mTOR (Ser2448) | 1.00 ± 0.15 | 2.50 ± 0.30 | 2.50 | < 0.01 |

| S6K1 (Thr389) | 1.00 ± 0.21 | 3.10 ± 0.42 | 3.10 | < 0.01 |

| 4E-BP1 (Thr37/46) | 1.00 ± 0.18 | 2.80 ± 0.35 | 2.80 | < 0.01 |

| Akt (Ser473) | 1.00 ± 0.13 | 1.10 ± 0.15 | 1.10 | > 0.05 |